1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide
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Description
Mechanism of Action
Target of Action
The primary target of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide is Succinate Dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria . It is a key class of fungicides that can block the energy synthesis of the pathogens .
Mode of Action
The compound interacts with its target, SDH, by occupying its site of action and interfering with the effects of the tricarboxylic acid cycle . This leads to the death of the pathogen, and they have no cross-resistance with other classes of fungicides . The molecular docking results indicated that the compound exhibits high affinity with SDH protein by H-bond and π – π stacking interactions .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been one of the most significant targets for developing fungicides .
Result of Action
The compound exhibits potent antifungal activity. For instance, it has shown good in vitro antifungal activity against Sclerotinia sclerotiorum . Furthermore, it has demonstrated excellent preventative efficacy in vivo . Scanning electron microscopy and transmission electron microscopy studies found that the compound could destroy the hyphal morphology and damage mitochondria, cell membranes, and vacuoles .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1,1-Dioxothiolan-3-yl)pyrazole-4-carboxamide are not fully understood yet. It is known that pyrazole-4-carboxamides can interact with succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid cycle . This interaction can inhibit mitochondrial electron transfer between succinate and ubiquinone, which is critical for the oxygen-sensing and has been one of the most significant targets for developing fungicides .
Cellular Effects
The cellular effects of this compound are not well-documented. Related pyrazole-4-carboxamides have shown to exhibit antifungal activities, suggesting that they may influence cellular processes related to fungal growth and development .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. Molecular docking results of related compounds indicate that they exhibit high affinity with SDH protein by hydrogen bond and π – π stacking interactions . This interaction could potentially explain the antifungal activities of these compounds.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. As mentioned earlier, related compounds have been found to interact with the enzyme SDH, suggesting that they may be involved in the tricarboxylic acid cycle .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-8(12)6-3-10-11(4-6)7-1-2-15(13,14)5-7/h3-4,7H,1-2,5H2,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYPFNPZUHOBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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